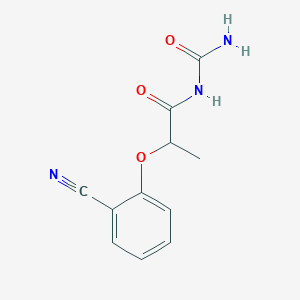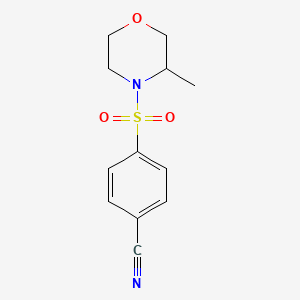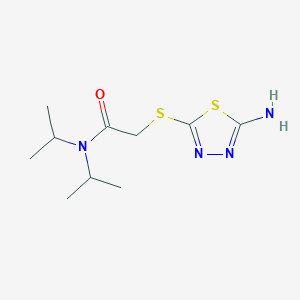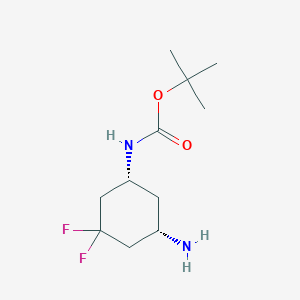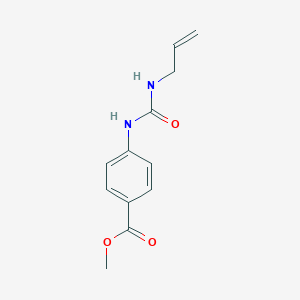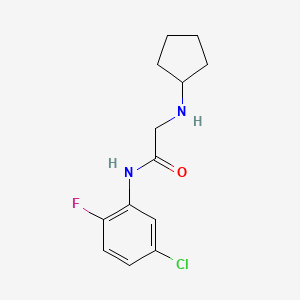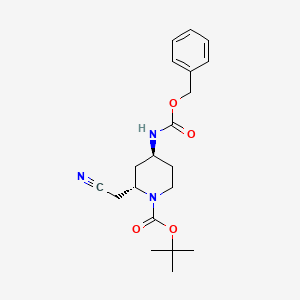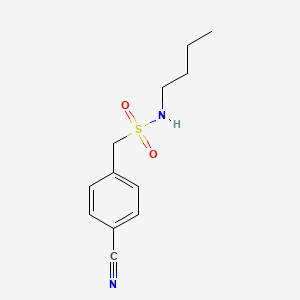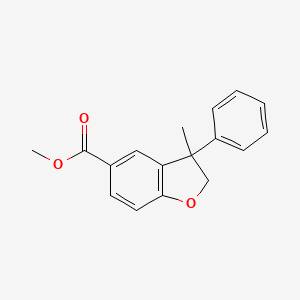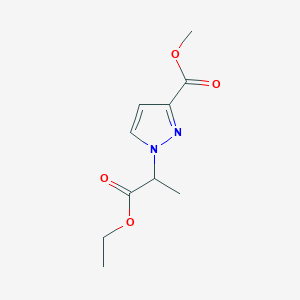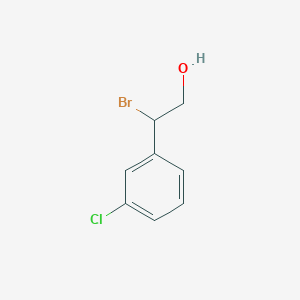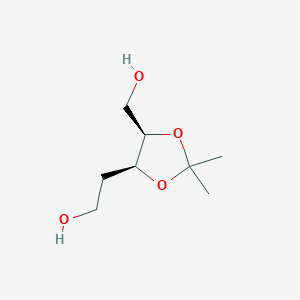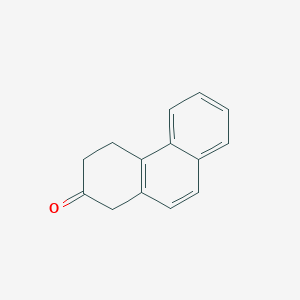
2(1H)-Phenanthrenone, 3,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Phenanthrenone, 3,4-dihydro- is an organic compound belonging to the class of phenanthrenones This compound is characterized by a phenanthrene core structure with a ketone functional group at the 2-position and a dihydro modification at the 3,4-positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Phenanthrenone, 3,4-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedel-Crafts acylation of phenanthrene with an appropriate acyl chloride followed by reduction can yield the desired compound. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a reducing agent like sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of 2(1H)-Phenanthrenone, 3,4-dihydro- often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions. The use of automated reactors and real-time monitoring ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 2(1H)-Phenanthrenone, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted phenanthrenones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or ferric chloride (FeCl3).
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrenol derivatives.
Substitution: Substituted phenanthrenones with various functional groups.
科学研究应用
2(1H)-Phenanthrenone, 3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2(1H)-Phenanthrenone, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms.
相似化合物的比较
Phenanthrenequinone: Similar structure but with a quinone functional group.
Phenanthrenol: Similar structure but with an alcohol functional group.
Dihydrophenanthrene: Similar structure but without the ketone functional group.
Uniqueness: 2(1H)-Phenanthrenone, 3,4-dihydro- is unique due to its specific combination of a phenanthrene core with a ketone group and dihydro modification. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H12O |
|---|---|
分子量 |
196.24 g/mol |
IUPAC 名称 |
3,4-dihydro-1H-phenanthren-2-one |
InChI |
InChI=1S/C14H12O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-6H,7-9H2 |
InChI 键 |
BHZRMLCGRKKPTN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1=O)C=CC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



